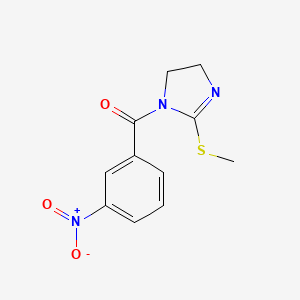

(2-甲基硫烷基-4,5-二氢咪唑-1-基)-(3-硝基苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key building block in many pharmaceuticals . The presence of a nitrophenyl group suggests that it might have potential as a precursor for the synthesis of various pharmaceutical and chemical products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by factors such as the presence of the imidazole ring and the nitrophenyl group .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined through experimental testing .科学研究应用

合成和化学性质

无催化剂和无溶剂合成: Moreno-Fuquen 等人 (2019) 的一项研究详细介绍了相关杂环酰胺的区域选择性合成,展示了使用微波辅助弗里斯重排的无催化剂和无溶剂条件。这种方法对于合成复杂的有机化合物具有重要意义,可能包括 (2-甲基硫烷基-4,5-二氢咪唑-1-基)-(3-硝基苯基)甲苯酮 (Moreno-Fuquen 等人,2019).

抗菌和抗病毒活性: Sharma 等人 (2009) 合成了苯并咪唑衍生物,突出了它们的抗菌和抗病毒潜力。虽然没有直接研究该化合物,但本研究强调了探索类似化合物用于生物应用的更广泛背景 (Sharma 等人,2009).

吡咯并[1,2-b]辛诺林-10-酮的还原和合成: Kimbaris 和 Varvounis (2000) 对相关化合物进行了研究,展示了可应用于 (2-甲基硫烷基-4,5-二氢咪唑-1-基)-(3-硝基苯基)甲苯酮的还原和合成技术。他们的工作提供了对类似化合物化学行为的见解 (Kimbaris & Varvounis,2000).

生物学评估和对接研究

抗癌活性筛选: Radhika 等人 (2020) 设计并合成了吡唑啉并入的异噁唑衍生物,进行了分子对接研究和生物学评估,包括抗癌活性筛选。他们的方法和发现可以为评估类似化合物提供一个框架 (Radhika 等人,2020).

抗菌、抗氧化和对接研究: Rashmi 等人 (2014) 合成了 (3-甲氧基-5-硝基苯并呋喃-2-基)(苯基)甲苯酮的衍生物,并评估了它们的抗菌和抗氧化特性,为类似化合物的研究提供了比较基础 (Rashmi 等人,2014).

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .

安全和危害

未来方向

属性

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-18-11-12-5-6-13(11)10(15)8-3-2-4-9(7-8)14(16)17/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZUGIOAMZFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)